molecular formula C20H21NO3 B3044689 2-(2-Carbazol-9-ylethoxy)ethyl 2-methylprop-2-enoate CAS No. 100344-78-3

2-(2-Carbazol-9-ylethoxy)ethyl 2-methylprop-2-enoate

Cat. No. B3044689
CAS RN: 100344-78-3
M. Wt: 323.4 g/mol
InChI Key: MWPBCBSZQTZGHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Carbazol-9-ylethoxy)ethyl 2-methylprop-2-enoate is a useful research compound. Its molecular formula is C20H21NO3 and its molecular weight is 323.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Carbazol-9-ylethoxy)ethyl 2-methylprop-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Carbazol-9-ylethoxy)ethyl 2-methylprop-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

100344-78-3

Product Name

2-(2-Carbazol-9-ylethoxy)ethyl 2-methylprop-2-enoate

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

2-(2-carbazol-9-ylethoxy)ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C20H21NO3/c1-15(2)20(22)24-14-13-23-12-11-21-18-9-5-3-7-16(18)17-8-4-6-10-19(17)21/h3-10H,1,11-14H2,2H3

InChI Key

MWPBCBSZQTZGHS-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCCOCCN1C2=CC=CC=C2C3=CC=CC=C31

Canonical SMILES

CC(=C)C(=O)OCCOCCN1C2=CC=CC=C2C3=CC=CC=C31

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.05 g (4.12 mmol) 4 and 0.65 g (6.22 mmol) methacryloyl chloride were dissolved in 15 ml of carbon tetrachloride. After the addition of 2.6 g activated molecular sieves (3 Å), the mixture was heated to reflux for 24 h. After cooling down to room temperature, it was filtered over basic alumina using 20% THF in CCl4. Evaporating the solvent yielded 0.8 g (60.1%) of a viscous yellow oil. Rf=0.44 (EtOAc/hexanes: 2/8). 1H NMR (CDCl3, 500 MHz, 20° C.): d 8.10 (t, 2H, J=7.76 Hz), 7.44 (m, 4H), 7.23 (m, 2H), 5.99 (s, 1H), 5.51 (s, 1H), 4.49 (t, 2H, 5.95 Hz), 4.19 (t, 2H, J=4.75 Hz), 3.88 (t, 2H, J=5.95 Hz), 3.59 (t, 2H, J=4.75 Hz), 1.88 (s, 3H). 13C NMR (CDCl3, 125 MHz, 20° C.): d 167.3, 140.6, 136.0, 125.8, 125.7, 122.9, 120.3, 119.0, 108.8, 69.5, 69.3, 63.7, 43.2, 18.2.
Name
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
60.1%

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